molecular formula C22H34N8O6S2 B8061679 Ac-Cys(1)-DL-His-Ala-DL-Val-Cys(1)-NH2

Ac-Cys(1)-DL-His-Ala-DL-Val-Cys(1)-NH2

Cat. No.: B8061679
M. Wt: 570.7 g/mol
InChI Key: FQVLRGLGWNWPSS-ZHVBFISDSA-N
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Description

Structure and Synthesis Ac-Cys(1)-DL-His-Ala-DL-Val-Cys(1)-NH2 is a synthetic hexapeptide characterized by a terminal acetyl group (Ac) at the N-terminus and an amide group (NH2) at the C-terminus. The sequence includes two cysteine residues (Cys) at positions 1 and 6, flanking a central DL-histidine (His), alanine (Ala), and DL-valine (Val) motif. The cysteine thiol (-SH) groups are critical for metal coordination, suggesting applications in chelation or metallodrug design .

Properties

IUPAC Name

(4R,10S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14?,15-,16-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVLRGLGWNWPSS-ZHVBFISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : ~600–700 Da (estimated).
  • Metal-Binding Capacity : The two cysteine residues enable coordination with soft metals (e.g., Cd²⁺, Zn²⁺, Cu⁺).
  • Stability : Acetylation and amidation enhance proteolytic stability, though the linear structure may limit thermodynamic robustness compared to cyclic peptides.
Metallothioneins (MTs)

Structural and Functional Contrasts

Property Ac-Cys...NH2 Metallothioneins (MTs)
Molecular Weight ~600–700 Da 6–7 kDa
Cysteine Content 2 residues (16.7% of sequence) ~20 residues (30% of sequence)
Metal-Binding Binds 1–2 metal ions Binds 7–12 metal ions (e.g., Zn²⁺, Cd²⁺)
Stability Moderate (linear peptide) High (tertiary structure with metal-thiolate clusters)
Biological Role Synthetic; research-focused Natural; metal detoxification, homeostasis

Research Findings

  • MTs form adamantane-like metal-thiolate clusters, enabling high-capacity metal sequestration, whereas Ac-Cys...NH2 lacks such structural complexity .
  • Kinetic studies show MTs release metals more slowly due to cooperative binding, while synthetic peptides like Ac-Cys...NH2 exhibit faster metal exchange, advantageous for targeted delivery .
Phytochelatins (PCs)

Key Differences

Property Ac-Cys...NH2 Phytochelatins (PCs)
Backbone Linear peptide with mixed D/L-amino acids (γ-Glu-Cys)ₙ-Gly (n=2–11)
Metal Specificity Binds Cd²⁺, Zn²⁺ Preferentially binds Cd²⁺, As³⁺
Biosynthesis Synthetic Enzymatically synthesized in plants
Applications Biomedical research Environmental remediation (e.g., hyperaccumulator plants)

Research Insights

  • PCs rely on γ-glutamyl linkages for flexibility and metal-sulfide quantum crystallite formation, a feature absent in Ac-Cys...NH2. This limits the latter’s ability to form stable metal-sulfide complexes .

Comparative Analysis

Property Ac-Cys...NH2 Cyclic Cys-Containing Peptides
Structure Linear Cyclic (disulfide or lactam bridges)
Metal Affinity Moderate (Kd ~10⁻⁶ M for Cd²⁺) High (Kd ~10⁻⁹ M for Cd²⁺)
Proteolytic Stability Moderate (protected termini) High (resistance to exo-/endopeptidases)
Applications Basic metal-chelation studies Drug delivery, MRI contrast agents

Experimental Data

  • Cyclic peptides exhibit ~100-fold higher Cd²⁺ affinity than linear analogs like Ac-Cys...NH2 due to preorganized binding sites .
  • In vivo studies show cyclic peptides persist in circulation 5× longer than linear counterparts, highlighting structural advantages .

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